

# Technical Support Center: TMAH Etching with Silicon Dioxide Masks

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## Compound of Interest

Compound Name: Tetramethylammonium hydroxide

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Tetramethylammonium hydroxide** (TMAH) etching of silicon using silicon dioxide (SiO<sub>2</sub>) masks.

## Troubleshooting Guide

This guide addresses common issues encountered during the TMAH etching process, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is the etching selectivity of silicon to my SiO<sub>2</sub> mask lower than expected?

A: Low selectivity can be attributed to several factors related to your TMAH solution and process parameters.

- **TMAH Concentration:** The etch rates of both silicon and SiO<sub>2</sub> vary with TMAH concentration, and their maxima occur at different concentrations.[1] For instance, the etch rate of SiO<sub>2</sub> tends to decrease as TMAH concentration increases, reaching a minimum at around 15 wt.%. [2]
- **Temperature:** Higher temperatures generally increase the etch rates of both silicon and SiO<sub>2</sub>. However, the selectivity (Si etch rate / SiO<sub>2</sub> etch rate) also has a temperature dependency which can vary with TMAH concentration.[2] The activation energy for SiO<sub>2</sub> etching is higher than that for silicon, meaning selectivity to SiO<sub>2</sub> generally increases at lower temperatures.[3]

- **Solution Purity:** Contamination in the TMAH solution can affect etch rates and selectivity. Always use high-purity, VLSI-grade TMAH.
- **SiO<sub>2</sub> Mask Quality:** The quality and density of your thermally grown or deposited silicon dioxide mask are crucial. Pinhole defects or a less dense oxide layer can lead to premature mask failure.

Solution: To improve selectivity, consider the following adjustments:

- Optimize your TMAH concentration. A common range for good selectivity is 20-25 wt.%.<sup>[4]</sup>
- Lower the etching temperature. While this will reduce the silicon etch rate, it can significantly improve selectivity.<sup>[2][3]</sup>
- Ensure your SiO<sub>2</sub> mask is of high quality, preferably a thermally grown oxide.

Q2: My etched silicon surface is rough and has a high density of hillocks. What is the cause and how can I fix it?

A: Surface roughness and hillock formation are common issues, particularly at lower TMAH concentrations.

- **TMAH Concentration:** At concentrations below 15 wt.%, the etched (100) silicon surface is often covered by pyramidal hillocks.<sup>[5]</sup> Smoother surfaces are typically obtained with TMAH concentrations of 22 wt.% and above.<sup>[5]</sup>
- **Hydrogen Bubble Masking:** During etching, hydrogen bubbles are generated. These bubbles can adhere to the silicon surface, locally inhibiting etching and causing micromasking, which leads to a rough surface.<sup>[6]</sup>
- **Solution Agitation:** Insufficient agitation can lead to localized saturation of the etchant at the silicon surface, hindering the removal of etch byproducts and contributing to non-uniform etching and roughness.<sup>[7]</sup>

Solution:

- Increase the TMAH concentration to a range of 20-25 wt.%.

- Introduce a surfactant, such as Triton X-100, into the TMAH solution. Surfactants can help to reduce surface tension, improve wetting, and facilitate the removal of hydrogen bubbles, resulting in a smoother surface.[6][8]
- Implement gentle agitation during the etching process to ensure a uniform supply of fresh etchant to the silicon surface.[7]
- Adding Isopropyl Alcohol (IPA) to the TMAH solution can also lead to smoother etched surfaces.[5]

Q3: The undercutting at the convex corners of my mask is excessive. How can this be minimized?

A: Undercutting is an inherent characteristic of anisotropic etching, but it can be controlled.

- Etchant Composition: Pure TMAH solutions can exhibit significant undercutting.
- Additives: The addition of certain chemicals can modify the etching anisotropy and reduce the etch rate of specific crystal planes, thereby minimizing undercutting.

Solution:

- The addition of a surfactant to the TMAH solution can significantly reduce undercutting at convex corners.[6][9]
- Adding IPA to the TMAH solution has also been shown to reduce the undercutting ratio by more than half.[5]

## Frequently Asked Questions (FAQs)

Q1: What is the optimal TMAH concentration and temperature for high Si/SiO<sub>2</sub> selectivity?

A: The optimal parameters depend on the specific requirements of your process. However, a good starting point for high selectivity is a TMAH concentration in the range of 15-25 wt.% at a temperature between 70-80°C.[2][10] The selectivity generally increases with increasing TMAH concentration and decreasing temperature.[2]

Q2: How do surfactants improve the TMAH etching process?

A: Surfactants, which are surface-active agents, can provide several benefits:

- Improved Surface Finish: They help to reduce the surface roughness of the etched silicon.[6][11]
- Reduced Undercutting: They can modify the etching anisotropy, leading to less undercutting at convex corners.[6][9]
- Modified Etch Rates: Depending on the type of surfactant, they can either increase (ionic) or decrease (non-ionic) the etch rate of {100} silicon.[6] For example, adding a small amount of a surfactant like NCW601-A can significantly suppress the etch rate of the (110) plane compared to other orientations.[11]

Q3: Can I use photoresist as a mask for TMAH etching?

A: No, photoresist is not a suitable mask for TMAH etching. The high pH and typical operating temperatures of TMAH solutions will quickly attack and strip the photoresist.[1] A hard mask, such as silicon dioxide or silicon nitride, is required.[1][12]

Q4: Does the doping of the silicon wafer affect the TMAH etch rate?

A: Yes, doping can influence the etch rate. Generally, both n-type and p-type doped silicon exhibit a higher etch rate than undoped silicon.[1] However, at very high boron doping concentrations (above  $10^{19} \text{ cm}^{-3}$ ), an etch-stop effect can be observed due to the formation of a borosilicate glass on the surface.[1]

## Data Presentation

Table 1: Effect of TMAH Concentration and Temperature on Si(100) and SiO<sub>2</sub> Etch Rates

TMAH Conc. (wt.%)	Temperature (°C)	Si(100) Etch Rate (μm/min)	SiO <sub>2</sub> Etch Rate (nm/min)	Si/SiO <sub>2</sub> Selectivity	Reference
5	70	Max Si etch rate observed	-	-	[3]
15	80	-	~0.2 (minimum SiO <sub>2</sub> etch rate)	200 - 700	[2]
20	80	~0.7	-	-	[13]
20	95	1.79 (with pyrazine)	-	-	[14]
25	76	-	-	-	[15]
25	85	0.5	-	-	[7]
25	90	~1.35	-	-	[10]

Note: Etch rates can vary based on specific experimental conditions and measurement techniques. This table provides a comparative overview based on available data.

Table 2: Influence of Additives on TMAH Etching Characteristics

Additive	TMAH Concentration (wt.%)	Temperature (°C)	Key Effects	Reference
Surfactant (NCW601-A)	25	-	Significantly decreases (110) etch rate, improves smoothness.	[11]
Surfactant (Triton X-100)	25	76	Reduces corner undercutting, can decrease Si{100} and Si{110} etch rates.	[8][15]
Isopropyl Alcohol (IPA)	10-25	80-95	Improves surface flatness, reduces undercutting.	[5][14]
Pyrazine	20	95	Increases Si(100) etch rate.	[14]
Dissolved Silicon	5-10	85	Prevents etching of aluminum.	[16][17]
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	20	80	Increases SiO <sub>2</sub> etch rate.	[18][19]

## Experimental Protocols

### Protocol 1: Standard TMAH Etching of Si(100) with a Thermal SiO<sub>2</sub> Mask

- Substrate Preparation:
  - Start with a clean (100)-oriented silicon wafer with a thermally grown silicon dioxide layer (e.g., 500 nm - 1 μm thick).
  - Use standard photolithography to pattern the SiO<sub>2</sub> mask.

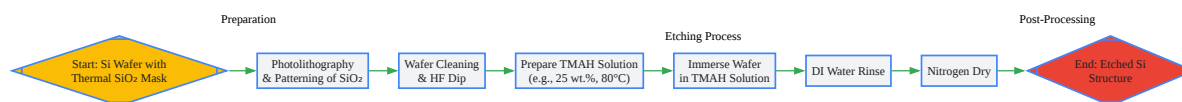
- Remove the photoresist and clean the wafer.
- Perform a brief dip in buffered hydrofluoric acid (BHF) or dilute HF to remove any native oxide from the exposed silicon windows.[1]
- Etchant Preparation:
  - Prepare a 25 wt.% TMAH solution by diluting a concentrated stock solution with deionized (DI) water in a glass or Teflon beaker.
  - Heat the solution to the desired temperature (e.g., 80°C) on a calibrated hotplate with a magnetic stirrer for agitation.[12]
- Etching Process:
  - Immerse the patterned wafer in the heated TMAH solution.[12] Bubbling should be observed at the exposed silicon areas.[12]
  - Etch for the calculated time to achieve the desired depth. The etch rate for 25 wt.% TMAH at 85°C is approximately 0.5 μm/minute.[7]
  - Monitor the process and maintain the solution temperature and agitation.
- Post-Etch Cleaning:
  - Once the desired etch depth is reached, carefully remove the wafer from the TMAH solution.
  - Immediately rinse the wafer thoroughly in a cascade of DI water beakers.[7]
  - Dry the wafer using a nitrogen gun.

#### Protocol 2: Improving Surface Finish with a Surfactant

- Substrate Preparation:
  - Follow steps 1.1 from Protocol 1.
- Etchant Preparation:

- Prepare a 25 wt.% TMAH solution as described in Protocol 1.
- Add a non-ionic surfactant, such as Triton X-100, to the TMAH solution. A typical concentration is in the parts-per-million (ppm) range (e.g., 20-100 ppm).[15]
- Heat and stir the solution to ensure the surfactant is fully dissolved and the temperature is stable at the target value (e.g., 76°C).[15]
- Etching and Cleaning:
  - Follow steps 1.3 and 1.4 from Protocol 1.

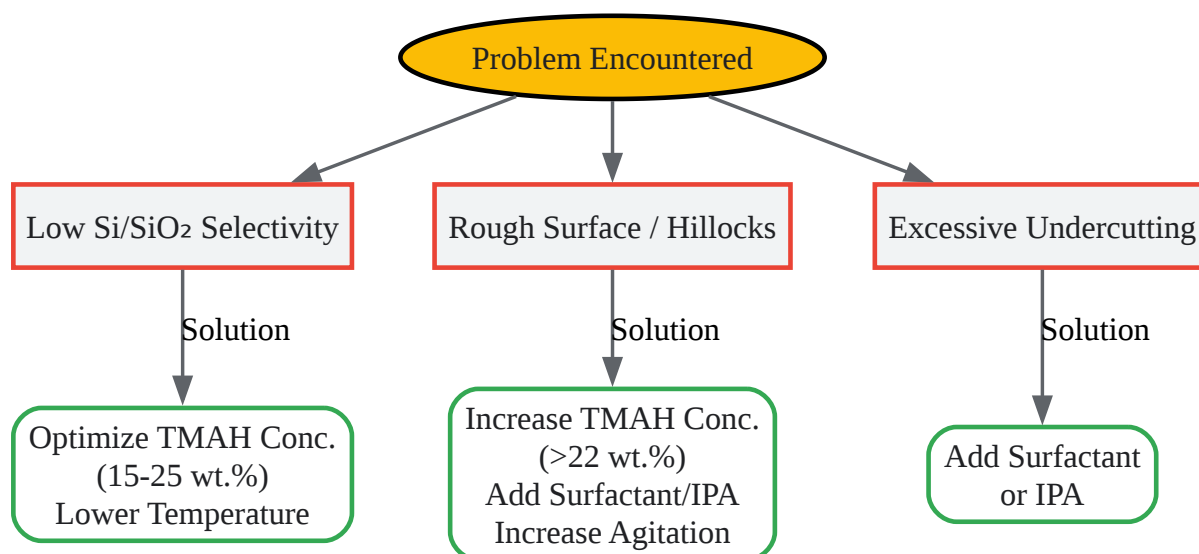
## Visualizations



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Caption: Workflow for anisotropic silicon etching using a TMAH solution.





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